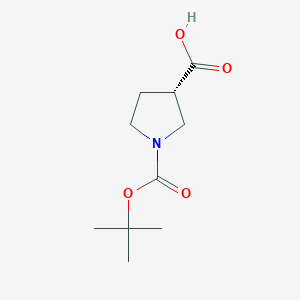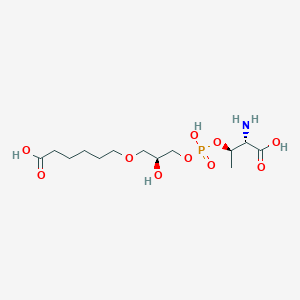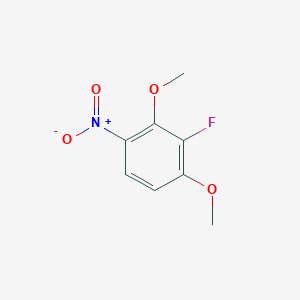
2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Overview
Description
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8FNO4 . It is a light-yellow to yellow-green to brown powder or crystals .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be represented by the InChI code1S/C8H8FNO4/c1-13-6-4-3-5 (10 (11)12)8 (14-2)7 (6)9/h3-4H,1-2H3 . The compound has a molecular weight of 201.15 g/mol . Physical And Chemical Properties Analysis
2-Fluoro-1,3-dimethoxy-4-nitrobenzene has a molecular weight of 201.15 g/mol . It has a topological polar surface area of 64.3 Ų . The compound has a complexity of 208 .Scientific Research Applications
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H373 (May cause damage to organs through prolonged or repeated exposure) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-fluoro-1,3-dimethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQUCUSGQOTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440345 | |
| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
CAS RN |
155020-44-3 | |
| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

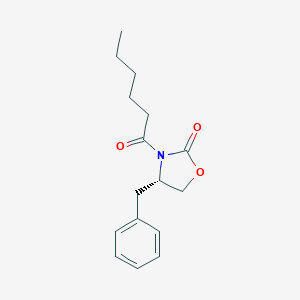

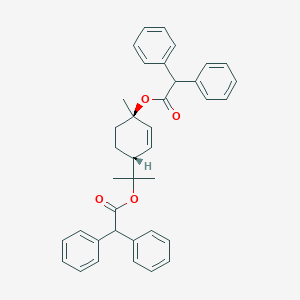
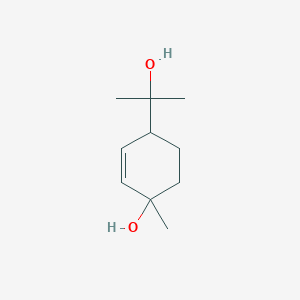
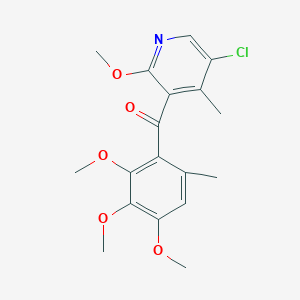
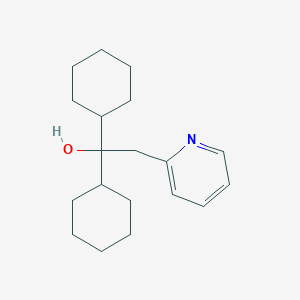
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
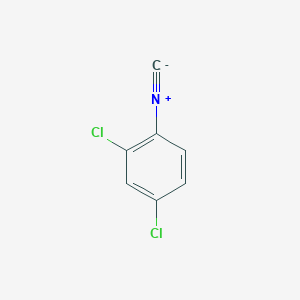
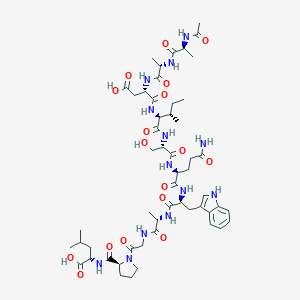
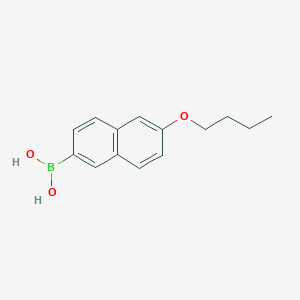
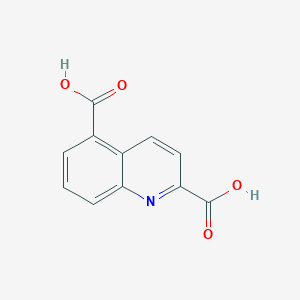
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
